molecular formula C21H25NO3S B2573758 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 1210213-91-4

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No. B2573758
CAS RN: 1210213-91-4
M. Wt: 371.5
InChI Key: OWKNPOSJMQBCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as IPSPE or IPSPE-1. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.

Scientific Research Applications

Synthesis and Characterization

  • 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has been utilized as a key intermediate in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis of Etoricoxib, a key intermediate synthesized from thioanisole through a series of reactions including Friedel-Crafts acylation and Oxidation (Pan Hai-ya, 2012).

Development of Novel Compounds

  • The compound has been used in the synthesis of novel derivatives with potential antimicrobial properties. For example, a series of 1-substituted phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives were synthesized and showed efficacy against both bacteria and fungi (Li Bochao et al., 2017).

Potential in Corrosion Inhibition

  • In the field of corrosion science, derivatives of this compound, like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been synthesized and evaluated as corrosion inhibitors for metals in corrosive environments. This was complemented with density functional theory calculations to understand the relationship between structure and inhibitory efficiency (Q. Jawad et al., 2020).

Photoremovable Protecting Group

  • The compound has also found use in the development of new photoremovable protecting groups for carboxylic acids. Research into such protecting groups plays a crucial role in the advancement of photochemistry and synthetic organic chemistry (Walters N. Atemnkeng et al., 2003).

properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-16(2)26(24,25)20-10-8-17(9-11-20)14-21(23)22-13-12-19(15-22)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNPOSJMQBCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

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